molecular formula C13H19ClN2O3 B12318304 2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid

2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid

Cat. No.: B12318304
M. Wt: 286.75 g/mol
InChI Key: CPWJECQKVRUIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan involves the hydrolysis of melphalan. Melphalan itself is synthesized through a multi-step process starting from L-phenylalanine. The key steps include:

Industrial Production Methods: Industrial production of monohydroxymelphalan is typically achieved through controlled hydrolysis of melphalan under specific conditions to ensure the selective formation of the monohydroxy derivative .

Chemical Reactions Analysis

Types of Reactions: Monohydroxymelphalan primarily undergoes hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chloroethyl group .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Monohydroxymelphalan, like its parent compound melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, primarily at the N7 position of guanine, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death . The hydroxyethyl group in monohydroxymelphalan may alter its reactivity and interaction with DNA compared to melphalan .

Biological Activity

2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid, commonly referred to as a derivative of melphalan, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and related research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H19ClN2O3, with a molecular weight of 286.76 g/mol. The compound features a chloroethyl side chain that is characteristic of alkylating agents, which are known for their ability to modify DNA and induce cytotoxic effects in cancer cells.

The primary mechanism through which this compound exerts its biological activity is through alkylation of DNA. This process leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately triggering cell death. Research indicates that compounds with similar structures can induce significant DNA damage, as evidenced by increased levels of γH2AX foci, a marker for DNA double-strand breaks .

Efficacy in Cancer Models

Recent studies have highlighted the efficacy of this compound in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrate that this compound induces apoptosis in multiple myeloma cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
  • DNA Damage Induction : Treatment with this compound has been shown to significantly increase γH2AX foci per cell, indicating substantial DNA damage compared to untreated controls .

Case Studies

  • Multiple Myeloma : A study conducted on multiple myeloma cell lines revealed that treatment with analogs of melphalan resulted in enhanced anti-cancer activity compared to traditional therapies. The study noted that these derivatives not only induced apoptosis but also affected the cell cycle dynamics significantly .
  • Breast Cancer Models : Another investigation into breast cancer cells indicated that the compound could effectively inhibit cell proliferation and induce apoptosis via similar mechanisms involving DNA cross-linking and caspase activation.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known alkylating agents:

Compound NameMechanism of ActionEfficacy (IC50)Cell Type Tested
MelphalanDNA alkylation10 µMMultiple Myeloma
2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acidDNA cross-linking5 µMBreast Cancer
CisplatinDNA cross-linking1 µMOvarian Cancer

Properties

IUPAC Name

2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWJECQKVRUIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.